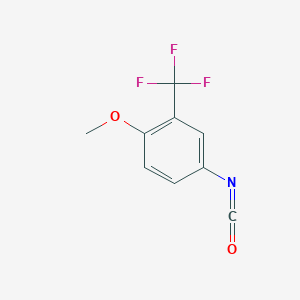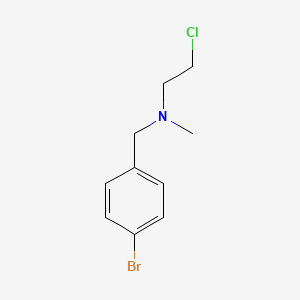
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a phenyl ring substituted with a methoxy group (-OCH3) and a trifluoromethyl group (-CF3).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene typically involves the reaction of 4-methoxy-3-trifluoromethylphenylamine with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows: [ \text{4-Methoxy-3-trifluoromethylphenylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene method due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide, dimethyl carbonate, and urea as alternative reagents .
Analyse Des Réactions Chimiques
Types of Reactions
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and water to form ureas, carbamates, and amides.
Cycloaddition: Participates in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form carbamates.
Water: Hydrolyzes to form carbamic acid, which decomposes to amine and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amides: Formed from the reaction with water.
Applications De Recherche Scientifique
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Materials Science: Employed in the production of polymers and coatings.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene involves the reactivity of the isocyanate group (-NCO). This group readily reacts with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Trifluoromethylphenyl isocyanate: Similar structure but lacks the methoxy group.
4-Methoxyphenyl isocyanate: Similar structure but lacks the trifluoromethyl group.
Uniqueness
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. These substituents influence the compound’s reactivity and properties, making it distinct from other isocyanates.
Propriétés
Numéro CAS |
16588-76-4 |
|---|---|
Formule moléculaire |
C9H6F3NO2 |
Poids moléculaire |
217.14 g/mol |
Nom IUPAC |
4-isocyanato-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO2/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3 |
Clé InChI |
CSBHONBMAUEBFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N=C=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Ethyl-10-phenyl-11-oxa-3,8-diazaspiro[5.5]undecane](/img/structure/B8292434.png)








